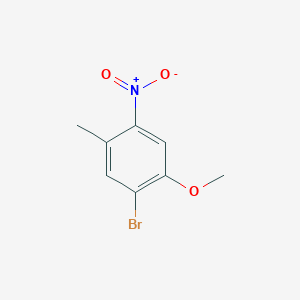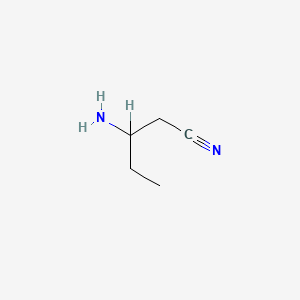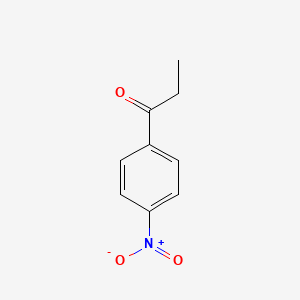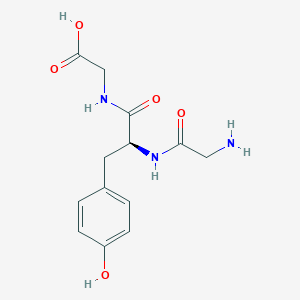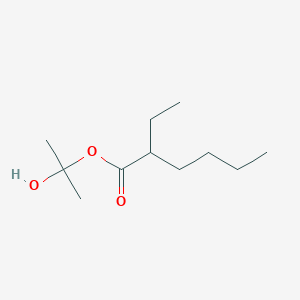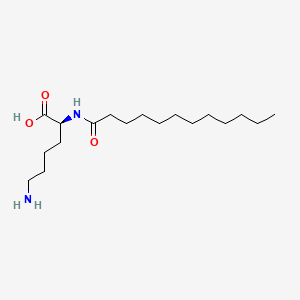
Benzyl stearate
Vue d'ensemble
Description
Benzyl stearate is an aromatic ester with the molecular formula C25H42O2 . It is widely used in the formulation of cosmetics due to its emollient properties .
Synthesis Analysis
Benzyl stearate can be produced via the esterification of stearic acid and benzyl alcohol. This process can be catalyzed by enzymes in a solvent-free system. The efficiency of commercial immobilized lipases such as Lipozyme TLIM, Lipozyme RMIM, NS 88011, and Novozym 435 has been compared, with Novozym 435 achieving the highest conversion of benzyl stearate .
Molecular Structure Analysis
The molecular structure of Benzyl stearate consists of 25 carbon atoms, 42 hydrogen atoms, and 2 oxygen atoms . The structure also includes freely rotating bonds and has a molar volume of 406.3±3.0 cm^3 .
Chemical Reactions Analysis
The production of Benzyl stearate involves the esterification of stearic acid and benzyl alcohol. This reaction is catalyzed by enzymes in a solvent-free system .
Physical And Chemical Properties Analysis
Benzyl stearate has a density of 0.9±0.1 g/cm^3, a boiling point of 459.7±14.0 °C at 760 mmHg, and a flash point of 100.3±18.5 °C . It also has a molar refractivity of 116.3±0.3 cm^3 .
Applications De Recherche Scientifique
1. Application in Polymer Degradation
A study by Roy et al. (2005) investigated the effects of benzil and cobalt stearate on the degradation behavior of low-density polyethylene (LDPE) films. They found that the combination of benzil and cobalt stearate accelerated the rate of oxidation in LDPE films, making the samples more susceptible to thermo-oxidation compared to UV or natural weathering.
2. Influence on Red Blood Cell Membrane
Research by Chabanel et al. (1985) explored the effects of benzyl alcohol on red blood cell shape, membrane fluidity, and viscoelasticity. They discovered that benzyl alcohol caused progressive shape changes in red blood cells but did not alter membrane viscoelasticity. This illustrates the potential impact of benzyl compounds on cellular membranes.
3. Reduction of Metal Stearates
Bokhonov and Yukhin (2007) studied the reduction of bismuth and silver carboxylates with benzyl alcohol, as reported in Russian Journal of Inorganic Chemistry. This process is a promising route to producing individual submicronized metal powders and their alloys, demonstrating an application in material science.
4. Surfactant Research in Oilfield Applications
In a study by Zhong-fu (2012), the absorption properties of sodium stearate and sodium dodecyl benzene sulfonate on sandstone were analyzed. This research provides insights into the selection of surfactants in the oilfield and the development of high-performance surfactants.
5. Asymmetric Chemical Synthesis
A study on the asymmetric synthesis of methyl 2-phenylpropionate using chiral polymers, including N-benzyl-2-pyrrolidinylmethyl stearate as a catalyst, was conducted by Yamashita et al. (1978). This research contributes to the field of organic chemistry, especially in the synthesis of enantiomerically pure compounds.
6. Polymer–Lipid Interaction
Shibata et al. (1982) researched the interaction of synthetic polypeptides with lipids at the air-water interface, focusing on methyl stearate and benzyl ester of acidic poly(α-amino acid). This study provides valuable insights into the interactions between polypeptides and lipids, relevant in biophysical research and drug delivery systems.
7. Micellization of Copper Stear
ate ComplexesMathur et al. (2009) explored the colloido-chemical behavior of copper (II) stearate complexes in benzene-methanol mixtures, as seen in Tenside Surfactants Detergents. Their findings on the micellization and viscometric behavior of these complexes have implications for their use as emulsifiers, dispersing agents, and other industrial applications.
8. Thermal Stabilization in Polymer Processing
Research by Sabaa et al. (2002) investigated organic thermal stabilizers, including benzimidazolylacetonitrile derivatives, for rigid poly(vinyl chloride). The study provides insights into the development of efficient thermal stabilizers for industrial polymer processing.
9. Electrochemical Reduction in Organic Chemistry
A study by Bérubé et al. (1983) on the electrochemical reduction of benzyl bromides in the presence of derivatives of betaine demonstrates the potential for improving yields in organic synthesis through electrochemical methods.
10. Food Science: Benzoic Acid and Derivatives
The presence and use of benzoic acid, including derivatives like benzyl alcohol and esters, in foods are discussed by del Olmo et al. (2017). This comprehensive review covers the occurrence, uses, human exposure, metabolism, and controversy surrounding these compounds in the food industry.
Safety And Hazards
When handling Benzyl stearate, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Orientations Futures
Propriétés
IUPAC Name |
benzyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLVNCMKDXZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063945 | |
| Record name | Octadecanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl stearate | |
CAS RN |
5531-65-7 | |
| Record name | Benzyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5531-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78032NV0EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



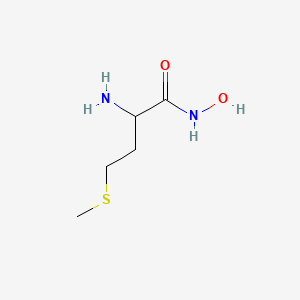
![4-Chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B1594262.png)

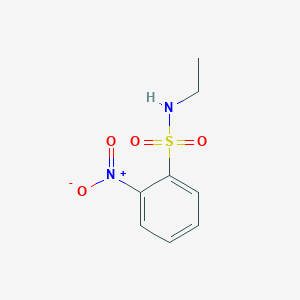
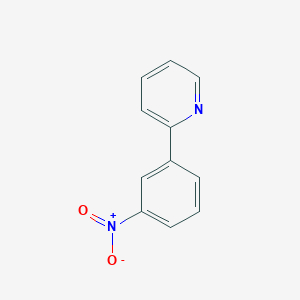
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1594273.png)
